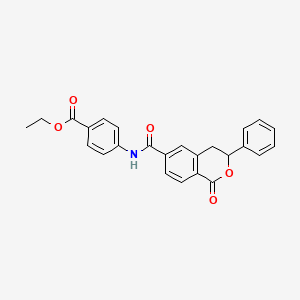

ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate

Description

Ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate is a synthetic organic compound characterized by a fused benzopyran core substituted with a phenyl group at position 3 and an amido-linked benzoate ester at position 4. The benzopyran system (a bicyclic structure comprising a benzene ring fused to a pyran ring) is a pharmacologically relevant scaffold, often associated with anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Properties

IUPAC Name |

ethyl 4-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-2-30-24(28)17-8-11-20(12-9-17)26-23(27)18-10-13-21-19(14-18)15-22(31-25(21)29)16-6-4-3-5-7-16/h3-14,22H,2,15H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIGFQPHLRRPSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Features

The target compound shares functional motifs with several analogs, though key differences in heterocyclic cores and substituents dictate distinct physicochemical and biological properties.

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

Key Observations :

- The amide linkage at position 6 distinguishes it from amine-linked analogs (e.g., ), which may reduce metabolic instability compared to secondary amines .

Physicochemical Properties

Crystallographic data from analogs provides insights into solubility and stability:

- Crystal Packing : The pyrimidine derivative exhibits a triclinic crystal system with planar aromatic rings (dihedral angles <10°), suggesting strong intermolecular interactions. In contrast, the pyran-based compound has a methoxy substituent that may enhance solubility via polar interactions.

- Solubility: Ethyl 4-(dimethylamino)benzoate demonstrates higher polarity due to its tertiary amine, whereas the target compound’s amide group may balance hydrophilicity and lipophilicity for improved membrane permeability.

Table 2: Activity Comparison

Key Observations :

- The pyrimidine derivative’s PDE4 inhibitory activity suggests that the benzopyran core in the target compound could similarly target enzyme active sites, though this requires experimental validation.

- In resin formulations, ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in reactivity, highlighting the role of ester-amide linkages in polymerization efficiency.

Biological Activity

Ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological relevance.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzopyran Core : The benzopyran structure is synthesized through cyclization reactions involving appropriate phenolic and carbonyl precursors.

- Amidation : The introduction of the amide group can be achieved via reaction with an amine under acidic or basic conditions.

- Esterification : Finally, the ethyl ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives in this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study demonstrated that a related compound reduced tumor growth in xenograft models, with an effective dose (ED50) reported at 0.094 mg/kg in adjuvant-induced arthritis models, suggesting potential anti-inflammatory properties as well .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS) . This suggests a mechanism where the compound may modulate immune responses, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Studies have reported that related benzopyran derivatives possess antimicrobial properties. In particular, compounds exhibiting structural similarities to this compound have been shown to inhibit the growth of various bacterial strains and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Case Study 1: Antitumor Efficacy

In a study conducted on rat models with induced tumors, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased mitotic activity in treated tissues .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. Rats treated with the compound showed significant reductions in joint swelling and pain scores when compared to untreated controls. The compound's ability to inhibit nitric oxide production was highlighted as a key mechanism .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.